![molecular formula C20H17FN2O2S B2846175 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 896054-54-9](/img/structure/B2846175.png)
2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridazin-3(2H)-ones . Pyridazin-3(2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazin-3(2H)-one ring, which is a versatile pharmacophore in medicinal chemistry . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. The pyridazin-3(2H)-one ring can be easily functionalized at various positions, which makes it a versatile building block for the design and synthesis of new drugs .Applications De Recherche Scientifique
- Pyridazinone derivatives have demonstrated antimicrobial properties. Researchers have explored their effectiveness against various pathogens, including bacteria, fungi, and viruses. These compounds could potentially serve as novel antimicrobial agents in the fight against infections .
- Some pyridazinone derivatives exhibit antidepressant effects. These compounds may modulate neurotransmitter systems, impacting mood regulation. Further investigation is needed to understand their mechanisms of action and potential clinical applications .
- Certain pyridazinone-based molecules have shown promise as anti-hypertensive agents. They may act by relaxing blood vessels and reducing blood pressure. These findings highlight their potential in managing hypertension .
- Researchers have explored pyridazinone derivatives for their anticancer properties. These compounds could inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. Their precise mechanisms warrant further exploration .
- Some pyridazinone compounds exhibit antiplatelet effects, which could be valuable in preventing thrombosis and related cardiovascular events. Understanding their interactions with platelet receptors and clotting pathways is crucial for therapeutic development .
- Pyridazinone derivatives have been used as herbicides in agriculture. They selectively inhibit plant enzymes involved in photosynthesis, effectively controlling weed growth. These compounds contribute to sustainable crop management .
Antimicrobial Activity
Antidepressant Properties
Anti-Hypertensive Effects
Anticancer Potential
Antiplatelet Activity
Herbicidal Applications
Propriétés
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-2-25-17-9-5-14(6-10-17)18-11-12-20(23-22-18)26-13-19(24)15-3-7-16(21)8-4-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGHGOQVYQYQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

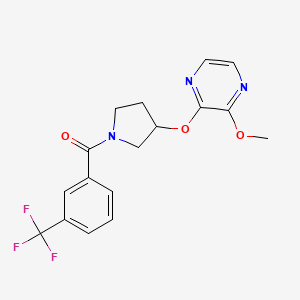
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846097.png)
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2846099.png)
![2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2846101.png)
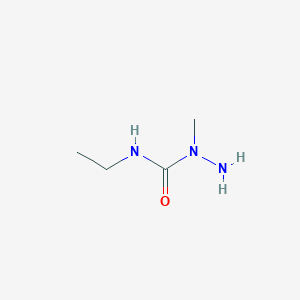
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2846105.png)
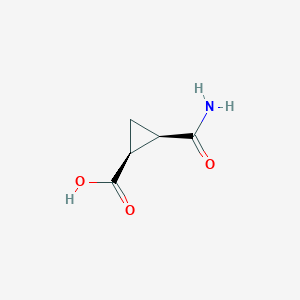
![N-(2-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2846107.png)

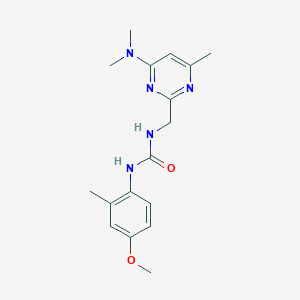
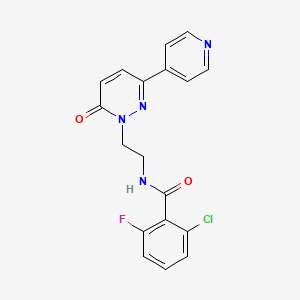
![N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2846112.png)
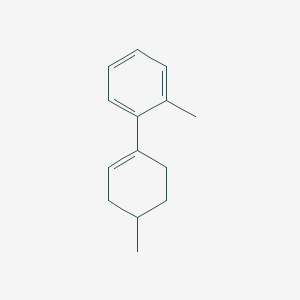
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2846114.png)